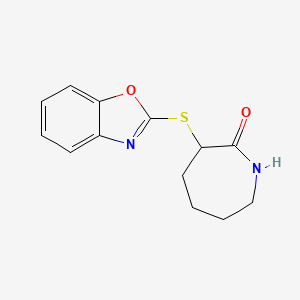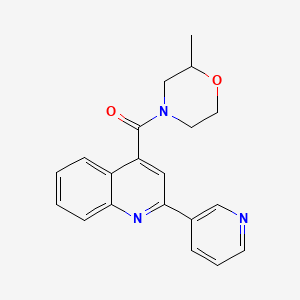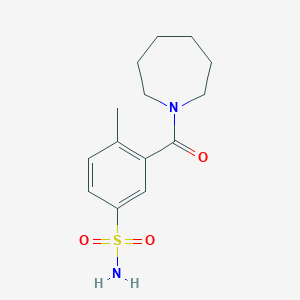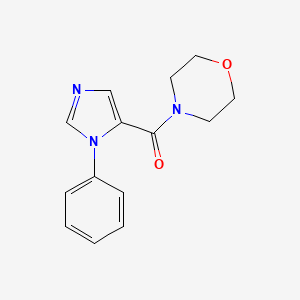
2-(4-Chloro-3-methylphenoxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-methylphenoxy)nicotinonitrile, also known as CMN, is a chemical compound with the molecular formula C14H10ClN2O. It is a potent herbicide that is widely used in agriculture to control weeds. CMN belongs to the class of compounds known as pyridine carboxylic acids, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)nicotinonitrile involves the inhibition of the photosystem II complex in plants. This complex is responsible for the light-dependent reactions of photosynthesis, which generate ATP and NADPH. 2-(4-Chloro-3-methylphenoxy)nicotinonitrile binds to the D1 protein of photosystem II, which prevents the transfer of electrons from water to the photosystem II complex. This ultimately leads to the generation of reactive oxygen species, which cause damage to the photosystem II complex and ultimately lead to plant death.
Biochemical and Physiological Effects:
2-(4-Chloro-3-methylphenoxy)nicotinonitrile has been shown to have a number of biochemical and physiological effects. In addition to its herbicidal activity, 2-(4-Chloro-3-methylphenoxy)nicotinonitrile has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antifungal activity by inhibiting the growth of fungal cells. Additionally, 2-(4-Chloro-3-methylphenoxy)nicotinonitrile has been shown to have antitumor activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-Chloro-3-methylphenoxy)nicotinonitrile in lab experiments is its high potency as a herbicide. This makes it an ideal compound for studying the effects of herbicides on plants. Additionally, 2-(4-Chloro-3-methylphenoxy)nicotinonitrile has been extensively studied, which means that there is a wealth of information available on its biological activities. However, one of the limitations of using 2-(4-Chloro-3-methylphenoxy)nicotinonitrile in lab experiments is its toxicity. 2-(4-Chloro-3-methylphenoxy)nicotinonitrile is highly toxic to humans and animals, which means that strict safety precautions must be taken when handling the compound.
Direcciones Futuras
There are a number of future directions for research on 2-(4-Chloro-3-methylphenoxy)nicotinonitrile. One area of research could be to investigate the use of 2-(4-Chloro-3-methylphenoxy)nicotinonitrile as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of research could be to investigate the potential of 2-(4-Chloro-3-methylphenoxy)nicotinonitrile as a natural herbicide, which would have less environmental impact than traditional herbicides. Additionally, research could be conducted to investigate the mechanism of action of 2-(4-Chloro-3-methylphenoxy)nicotinonitrile in more detail, which could lead to the development of more potent herbicides and other biological agents.
Métodos De Síntesis
The synthesis of 2-(4-Chloro-3-methylphenoxy)nicotinonitrile involves the reaction between 4-chloro-3-methylphenol and 2-chloronicotinonitrile in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis is typically around 70-80%.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-methylphenoxy)nicotinonitrile has been extensively studied for its herbicidal activity. It is highly effective against a wide range of weeds, including grasses and broadleaf weeds. 2-(4-Chloro-3-methylphenoxy)nicotinonitrile works by inhibiting the photosynthesis process in plants, which ultimately leads to their death. In addition to its herbicidal activity, 2-(4-Chloro-3-methylphenoxy)nicotinonitrile has also been shown to exhibit other biological activities, including anti-inflammatory, antifungal, and antitumor effects.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-9-7-11(4-5-12(9)14)17-13-10(8-15)3-2-6-16-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARCOQLTZLVZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7462473.png)
![N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)acetamide](/img/structure/B7462482.png)
![N-(2,6-dimethylphenyl)-2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]acetamide](/img/structure/B7462495.png)

![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)
![N-(1-cyclopropylpiperidin-4-yl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7462534.png)
![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)
![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)